3,4-difluoro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O2/c17-14-2-1-12(7-15(14)18)16(22)20-13-8-19-21(10-13)9-11-3-5-23-6-4-11/h1-2,7-8,10-11H,3-6,9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDSRQIORINURS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4-difluoro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Introduction of the tetrahydro-2H-pyran moiety: This step involves the reaction of the pyrazole intermediate with a tetrahydro-2H-pyran derivative, often under acidic or basic conditions.
Substitution on the benzamide core:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
3,4-Difluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The difluoro groups on the benzamide ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula: with a molecular weight of approximately 399.4 g/mol. Its structure includes a pyrazole ring, which is known for its diverse biological activities, making it a valuable scaffold for drug design.
Anticancer Activity
Research indicates that derivatives of pyrazole, including 3,4-difluoro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide, exhibit promising anticancer properties. A study focused on a series of pyrazole derivatives demonstrated their ability to inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. The synthesized compounds were tested against various cancer cell lines, showing significant antiproliferative activity against HT-29 colon and PC-3 prostate cancer cells .
Anti-inflammatory Properties
Pyrazole derivatives have been reported to possess anti-inflammatory effects. The compound's structure allows it to interact with biological targets involved in inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs. For instance, compounds with similar structures have shown inhibition of pro-inflammatory cytokines in vitro .
Pesticidal Activity
The compound has been explored for its pesticidal properties. Research has indicated that pyrazole-linked benzamides can serve as effective lead compounds in the development of new pesticides with high activity and low toxicity. These compounds can target specific pests while minimizing harm to beneficial organisms .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The following table summarizes key structural differences and similarities between the target compound and analogs from the literature:
Key Comparative Insights
Electronic and Solubility Effects
- The oxan-4-ylmethyl group in the target compound introduces a polar tetrahydropyran ring, likely improving aqueous solubility compared to analogs with dichlorobenzyl () or phenyl groups (). This contrasts with the sulfonamide in , which may confer higher polarity but increases molecular weight significantly .
- Fluorine vs. Fluorine’s electron-withdrawing effects may also stabilize the amide bond against hydrolysis .
Physical Properties
- The melting point of the compound (175–178°C) suggests high crystallinity, possibly due to sulfonamide hydrogen bonding. The target compound’s melting point is unreported but may be lower due to the flexible oxane substituent .
Biological Activity
Molecular Formula
The molecular formula for 3,4-difluoro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide is .
Structural Characteristics
The compound features:
- A benzamide moiety which is known for its diverse biological activities.
- A pyrazole ring that contributes to its pharmacological properties.
- A difluoromethyl group that may enhance lipophilicity and biological activity.
Research indicates that compounds similar to 3,4-difluoro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide may act through various mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives have been shown to inhibit specific phosphatases, such as SHP2, which plays a role in cancer signaling pathways .
- Antitumor Activity : Related compounds have demonstrated significant antitumor effects, inhibiting cell proliferation in various cancer cell lines .
- Cardiovascular Effects : Some derivatives exhibit effects on perfusion pressure and coronary resistance, suggesting potential cardiovascular applications .
Pharmacological Studies
Pharmacological evaluations have highlighted several key findings regarding the biological activity of this compound:
- Anticancer Potential : In vitro studies have shown that related pyrazole derivatives can significantly reduce cell viability in cancer cell lines (e.g., HCC827 and NCI-H358) with IC50 values indicating potent activity .
- Cardiovascular Impact : The compound's effects on perfusion pressure were evaluated using isolated rat heart models, revealing a dose-dependent decrease in pressure, indicating possible therapeutic implications for cardiovascular diseases .
Table 1: Summary of Biological Activities
Notable Case Studies
- Antitumor Efficacy : A study demonstrated that pyrazole derivatives exhibited high antitumor efficacy in both 2D and 3D culture formats, highlighting the importance of structural modifications for enhanced activity .
- Cardiovascular Study : Another research project assessed the cardiovascular effects of a similar compound, noting significant changes in perfusion pressure over time when administered to isolated rat hearts .
Q & A
Q. How is molecular docking utilized to predict target binding modes?
- Methodology :
- Glide/SP docking (Schrödinger Suite) with flexible ligand sampling to model interactions with receptors (e.g., androgen receptors for SARMs).
- MD simulations (AMBER) to assess binding stability and conformational dynamics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
